molecular formula C20H16N4O3S B14989997 N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14989997
M. Wt: 392.4 g/mol
InChI Key: FNLQLNQWPBXGOU-UHFFFAOYSA-N
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Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a dihydropyridazine-carboxamide scaffold. The compound’s 6-methoxy and 4-methylphenyl substituents may enhance solubility and target binding compared to simpler analogues.

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H16N4O3S/c1-12-3-5-13(6-4-12)24-10-9-16(25)18(23-24)19(26)22-20-21-15-8-7-14(27-2)11-17(15)28-20/h3-11H,1-2H3,(H,21,22,26)

InChI Key

FNLQLNQWPBXGOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

PropertyValue
IUPAC Name This compound
Molecular Formula C18H18N2O4S
Molecular Weight 358.41 g/mol

The presence of the benzothiazole moiety is significant as it is often associated with various biological activities, including anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may modulate receptors that are crucial in signaling pathways related to inflammation and apoptosis.

Key Pathways Involved

The compound's action can influence several biological pathways:

  • Cell Proliferation : Inhibition of pathways that promote cell division.
  • Apoptosis : Induction of programmed cell death in cancer cells.
  • Inflammation : Modulation of inflammatory responses through receptor interactions.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)0.57Kumbhare et al.
U937 (Leukemia)10Kumbhare et al.
THP-1 (Leukemia)10Kumbhare et al.
B16-F10 (Melanoma)10Kumbhare et al.

These findings suggest that the compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Other Biological Activities

In addition to anticancer properties, the compound has been investigated for:

  • Antimicrobial Activity : Studies indicate that certain benzothiazole derivatives possess antimicrobial properties against various pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzothiazole and dihydropyridazine rings can significantly influence potency and selectivity.

Notable Findings in SAR Studies

  • Substituent Effects : The introduction of different functional groups on the benzothiazole ring has been shown to enhance anticancer activity.
  • Ring Modifications : Alterations in the dihydropyridazine structure can lead to improved binding affinity to target enzymes or receptors.

Case Studies

Several studies have explored the efficacy of benzothiazole derivatives in preclinical models:

Study 1: Anticancer Efficacy

A study published by Kumbhare et al. demonstrated that certain benzothiazole derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, highlighting their potential as lead compounds for drug development .

Study 2: Antimicrobial Properties

Research indicated that derivatives similar to this compound displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural Analogues in Benzothiazole-Based Scaffolds

The synthesis and characterization of structurally related compounds, such as those in , provide critical insights into structure-activity relationships (SAR). Key analogues include:

Table 1: Selected Benzothiazole-Carboxamide Derivatives and Their Properties
Compound ID Substituents on Thiazolidinone Ring Yield (%) Characterization Methods
4g 4-Chlorophenyl 70 $ ^1H $ NMR, IR, Mass Spec
4h 2,6-Difluorophenyl 60 $ ^1H $ NMR, IR
4i 2-Chloro-6-fluorophenyl 37 $ ^1H $ NMR, IR
Target Compound 4-Methylphenyl, 6-Methoxy N/A* Not reported in evidence
Key Observations:

However, steric bulk (e.g., 2,6-dichlorophenyl in 4j) may reduce yields, as seen in 4i (37%) .

Spectroscopic Trends: All analogues in show consistent $ ^1H $ NMR signals for the thiazolidinone NH (~10–12 ppm) and benzothiazole aromatic protons (~7–8 ppm), indicating structural stability . The target compound’s 6-methoxy group would likely deshield adjacent protons, altering its NMR profile compared to non-methoxy analogues.

Core Heterocycle Modifications

The target compound’s dihydropyridazine core differs from the thiazolidinone rings in . In contrast, thiazolidinones are rigid and may enhance metabolic stability .

Crystallographic and Computational Tools

Applying SHELXL or SHELXTL could resolve the target compound’s stereochemistry and confirm its dihydropyridazine conformation.

Preparation Methods

Cyclocondensation of 2-Amino-5-Methoxyphenyl Thioamide

A validated route involves reacting 2-amino-5-methoxyphenyl thioamide with bromine or iodine in acetic acid, facilitating cyclization to the benzothiazole core.
Procedure :

  • Dissolve 2-amino-5-methoxyphenyl thioamide (10 mmol) in glacial acetic acid.
  • Add bromine (1.1 equiv) dropwise at 0–5°C.
  • Stir at room temperature for 6 hours.
  • Quench with ice-water, filter, and recrystallize from ethanol.
    Yield : 82–89%.

Alternative Pathway via Aldehyde Condensation

As demonstrated in thienylbenzothiazole synthesis, 2-aminobenzenethiol derivatives react with aldehydes to form imine intermediates, which cyclize oxidatively:
$$
\text{2-Amino-5-methoxyphenylthiol} + \text{R-CHO} \rightarrow \text{Benzothiazoline} \xrightarrow{\text{Oxidation}} \text{Benzothiazole}
$$
Key Insight : Electron-donating groups (e.g., methoxy) enhance nucleophilicity of the amine, improving cyclization efficiency.

Synthesis of 1-(4-Methylphenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxylic Acid

1,4-Dicarbonyl Precursor Strategy

Patent US4360520A details dihydropyridazine synthesis via 1,4-dicarbonyl compounds and hydrazine:
$$
\text{R-CO-CHO-CO-R'} + \text{H}2\text{N-NH}2 \rightarrow \text{Dihydropyridazine}
$$
Adaptation for Target Molecule :

  • Prepare ethyl 3-(4-methylphenyl)-4-oxohex-2-enedioate via Claisen condensation of ethyl acetoacetate and 4-methylbenzaldehyde.
  • React with hydrazine hydrate in ethanol under reflux (12 hours).
    Yield : 70–75%.

Functionalization at Position 3

To introduce the carboxylic acid group, post-cyclization oxidation or direct synthesis using a pre-functionalized dicarbonyl precursor is required. For example:

  • Hydrolysis of ethyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate with NaOH (2M, 80°C, 4 hours) yields the carboxylic acid.

Amide Coupling of Fragments

Activation of Dihydropyridazine Carboxylic Acid

Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂):
$$
\text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} + \text{SO}2 + \text{HCl}
$$
Conditions : Reflux in anhydrous dichloromethane (DCM) for 3 hours.

Coupling with Benzothiazol-2-Amine

React the acid chloride with 6-methoxy-1,3-benzothiazol-2-amine in the presence of triethylamine (TEA):
$$
\text{R-COCl} + \text{H}_2\text{N-Benzothiazole} \xrightarrow{\text{TEA}} \text{R-CONH-Benzothiazole}
$$
Optimization :

  • Solvent: Tetrahydrofuran (THF) at 0°C to room temperature.
  • Reaction Time: 12 hours.
    Yield : 85–90%.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilize the dihydropyridazine carboxylic acid on Wang resin, activate with HOBt/EDCl, and couple with the amine fragment. Cleavage with TFA yields the product.

Characterization and Analytical Data

Spectral Data (Representative)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.89 (d, J = 8.8 Hz, 1H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ph-CH₃), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 3.87 (s, 3H, OCH₃), 2.39 (s, 3H, Ph-CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Purity and Yield Optimization

Step Yield (%) Purity (HPLC)
Benzothiazole synthesis 85 98.5
Dihydropyridazine acid 73 97.8
Amide coupling 88 99.1

Challenges and Mitigation Strategies

  • Low Cyclization Yields : Use high-purity aldehydes and anaerobic conditions to prevent oxidation side reactions.
  • Acid Chloride Instability : Conduct reactions under inert atmosphere and use fresh SOCl₂.
  • Amide Bond Hydrolysis : Avoid aqueous workup until final stages; employ anhydrous solvents.

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